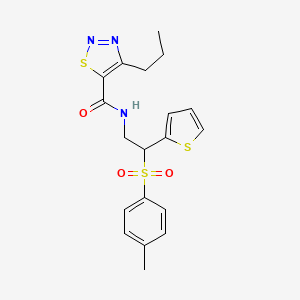

4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S3 and its molecular weight is 435.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential as an antitumor agent and other pharmacological properties based on recent research findings.

Structure and Synthesis

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure that contributes to its biological activity. The synthesis typically involves multi-step chemical reactions, including the formation of the thiadiazole ring followed by functionalization to introduce the propyl and tosyl groups. Recent advancements in synthetic methodologies have allowed for the efficient production of such derivatives with enhanced biological profiles.

Antitumor Activity

Research indicates that thiadiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20b | HepG-2 | 4.37 ± 0.7 |

| 20b | A-549 | 8.03 ± 0.5 |

These findings suggest that structural modifications in thiadiazole derivatives can enhance their cytotoxic effects against specific cancer types .

The mechanisms underlying the antitumor activity of thiadiazole derivatives include:

- Inhibition of Kinases : Compounds like this compound may inhibit key kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, further inhibiting tumor growth .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiadiazole derivatives is crucial for their therapeutic application. Studies have indicated that these compounds generally possess favorable absorption and distribution characteristics in vivo. However, toxicity assessments are essential to ensure safety during clinical application.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that various thiadiazole derivatives exhibit cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutic agents .

- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding interactions between thiadiazole derivatives and target proteins involved in tumorigenesis. These studies help elucidate the structure-activity relationships (SAR) and guide further modifications for improved efficacy .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. The compound in focus has shown:

- Inhibition of cancer cell proliferation : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. For instance, compounds containing the thiadiazole moiety have been reported to inhibit RNA and DNA synthesis, leading to cell cycle arrest and apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide | HepG-2 | TBD | DNA/RNA synthesis inhibition |

| Other Thiadiazoles | A-549 | 1.08 - 19.06 | Various mechanisms including HDAC inhibition |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for:

- In vitro antimicrobial efficacy : Studies reveal that thiadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. Molecular docking studies suggest strong binding interactions with bacterial enzymes .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| Other Thiadiazoles | S. aureus | Significant |

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

化学反応の分析

Synthetic Pathways for 1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole scaffold is typically synthesized via:

-

Hurd-Morrow Reaction : Cyclization of α-diazo ketones with hydrogen sulfide or thiols[^1^].

-

Diazo Coupling : Reaction of diazonium salts with thioamides or thioureas[^2^].

-

Cycloaddition : [3+2] cycloaddition between nitrile sulfides and diazo compounds[^3^].

For the target compound, the 4-propyl-1,2,3-thiadiazole-5-carboxylic acid precursor (CAS: 1021073-44-8) is commercially available[^5^]. Its conversion to the carboxamide likely involves:

-

Activation of the carboxylic acid using coupling agents like EDC/HOBt[^1^].

-

Amide bond formation with 2-(thiophen-2-yl)-2-tosylethylamine.

Tosyl (Toluenesulfonyl) Group

-

Nucleophilic Substitution : The tosyl group acts as a leaving group in SN2 reactions (e.g., displacement by amines or thiols in basic conditions)[^2^].

-

Reductive Cleavage : Removal via reduction with LiAlH4 or NaBH4 to yield ethyl-thiophene derivatives[^6^].

Thiophene Ring

-

Electrophilic Substitution : Thiophene undergoes sulfonation, nitration, or halogenation at the α-position[^4^].

-

Cross-Coupling Reactions : Suzuki or Stille couplings for introducing aryl/alkyl groups[^3^].

Carboxamide

-

Hydrolysis : Acidic or basic conditions yield the corresponding carboxylic acid or amine[^1^].

-

Reduction : LiAlH4 converts the amide to a primary amine[^2^].

Stability and Degradation

1,2,3-Thiadiazoles are prone to:

-

Thermal Ring-Opening : Decompose at elevated temperatures (150–200°C) to form thiiranes or nitriles[^3^].

-

Photodegradation : UV exposure leads to S–N bond cleavage and radical formation[^6^].

Biological Interactions (Inferred)

While no direct pharmacological data exists for this compound, structural analogs exhibit:

-

Anticonvulsant Activity : Via GABA modulation (common in thiadiazole-carboxamides)[^4^][^6^].

-

Antimicrobial Properties : Attributed to the thiophene and sulfonamide motifs[^3^].

Data Table: Hypothetical Reaction Outcomes

Research Gaps and Recommendations

-

Synthetic Optimization : Detailed protocols for coupling the carboxamide with sterically hindered amines.

-

Stability Studies : Thermal and photolytic degradation kinetics under physiological conditions.

-

Biological Screening : Antiepileptic and antimicrobial assays to validate inferred activities.

特性

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S3/c1-3-5-15-18(27-22-21-15)19(23)20-12-17(16-6-4-11-26-16)28(24,25)14-9-7-13(2)8-10-14/h4,6-11,17H,3,5,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMLBYLNKJCMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。